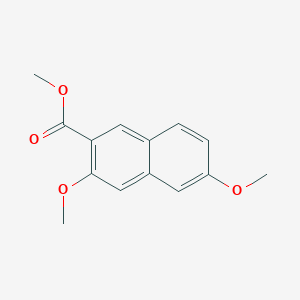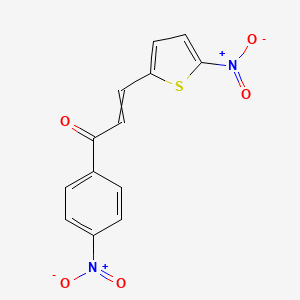![molecular formula C17H13NO B14537909 Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- CAS No. 62490-50-0](/img/structure/B14537909.png)
Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- is an organic compound belonging to the class of nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a 3-(3-methylphenyl)-1-oxo-2-propenyl group. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures a higher yield of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with only a nitrile group attached to a benzene ring.
3-Fluoro-4-methylbenzonitrile: Contains a fluorine atom and a methyl group on the benzene ring.
3-(4-Methylphenyl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]- is unique due to the presence of the 3-(3-methylphenyl)-1-oxo-2-propenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62490-50-0 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[3-(3-methylphenyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C17H13NO/c1-13-3-2-4-14(11-13)7-10-17(19)16-8-5-15(12-18)6-9-16/h2-11H,1H3 |
InChI Key |
WNWNNFJAGPTXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


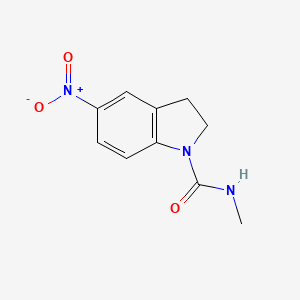
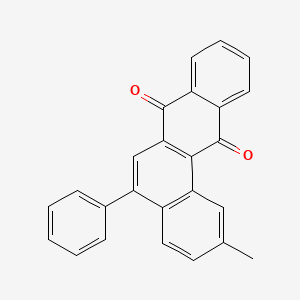
arsanium perchlorate](/img/structure/B14537841.png)
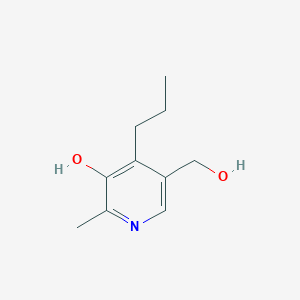
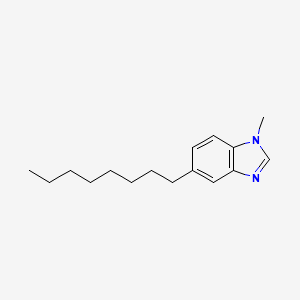
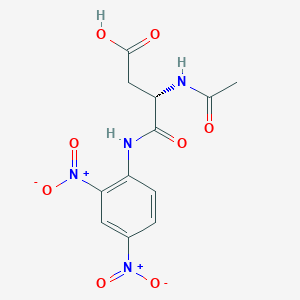
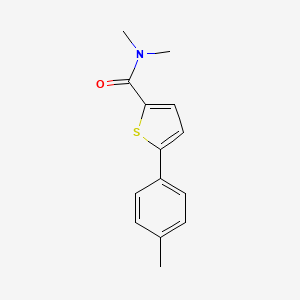

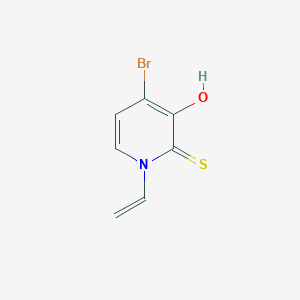

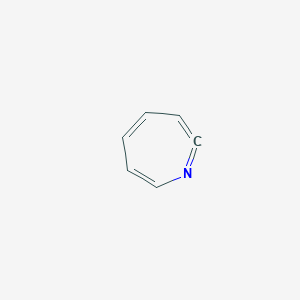
![N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14537877.png)
